(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18082349
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClFNO |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (1R)-1-(3-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
| Standard InChI Key | BSTUZIDLZKWDJY-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C1=C(C(=CC=C1)F)OC)N.Cl |
| Canonical SMILES | CC(C1=C(C(=CC=C1)F)OC)N.Cl |
Introduction
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a phenethylamine derivative, characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group linked to an ethan-1-amine backbone. This compound belongs to the class of organic compounds known as phenethylamines, which are recognized for their diverse biological activities. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Synthesis
The synthesis of (1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves several key steps, requiring controlled conditions to ensure optimal yields and purity. Temperature, pH, and reaction time are critical parameters that must be optimized during the synthesis process. The multi-step process allows for precise control over the final product's purity and yield.
Biological Activity and Mechanism of Action
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is believed to interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects depending on the specific receptors involved. The unique combination of a fluorine atom and a methoxy group on the aromatic ring distinguishes this compound from its analogs, potentially leading to enhanced receptor selectivity and altered pharmacological profiles.
Applications in Research
This compound has diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. Its potential therapeutic applications include the treatment of neurological disorders, given its interaction with neurotransmitter receptors. Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics, contributing to the understanding of how structural features influence biological activity.
Chemical Reactivity
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including those involving common reagents. These reactions can yield derivatives with altered biological activities or physical properties. The fluorine atom exerts an electron-withdrawing effect, stabilizing certain intermediates during chemical transformations.
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